molecular formula C8H6INO B1452053 7-Iodoisoindolin-1-on CAS No. 866766-96-3

7-Iodoisoindolin-1-on

Katalognummer: B1452053
CAS-Nummer: 866766-96-3
Molekulargewicht: 259.04 g/mol
InChI-Schlüssel: QFKGKJNTMJUXMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-iodo-2,3-dihydro-1H-isoindol-1-one is a useful research compound. Its molecular formula is C8H6INO and its molecular weight is 259.04 g/mol. The purity is usually 95%.
The exact mass of the compound 7-iodo-2,3-dihydro-1H-isoindol-1-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-iodo-2,3-dihydro-1H-isoindol-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-iodo-2,3-dihydro-1H-isoindol-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

  • Anticancer Activity : 7-Iodo-2,3-dihydro-1H-isoindol-1-one has been studied for its potential as a therapeutic agent in cancer treatment. It acts as a selective inhibitor of poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms. This inhibition can enhance the efficacy of chemotherapy by preventing cancer cells from repairing DNA damage .
  • Antimicrobial Properties : Research indicates that derivatives of isoindole compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain isoindole derivatives can outperform traditional antibiotics like ampicillin in inhibiting bacterial growth .
  • Neuroprotective Effects : Some studies suggest that isoindole derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's. These compounds may help mitigate oxidative stress and inflammation associated with neuronal damage .

Organic Synthesis

7-Iodo-2,3-dihydro-1H-isoindol-1-one serves as a versatile building block in organic synthesis. Its structure allows for modifications that lead to the creation of more complex molecules with potential pharmaceutical applications. This compound can be used in the synthesis of various heterocyclic compounds that are important in drug discovery .

Case Study 1: PARP Inhibition in Cancer Therapy

A study published on selective PARP inhibitors demonstrated that 7-iodo derivatives showed promising results in preclinical trials for cancer treatment. The findings indicated that these compounds could significantly enhance the cytotoxic effects of DNA-damaging agents used in chemotherapy .

Case Study 2: Antimicrobial Efficacy

In a comparative study evaluating the antibacterial properties of various isoindole derivatives, 7-iodo-2,3-dihydro-1H-isoindol-1-one exhibited a notable zone of inhibition against Staphylococcus aureus and Escherichia coli. The results suggested its potential as a lead compound for developing new antibiotics .

Data Table: Summary of Applications

Application AreaSpecific UseObservations/Results
Medicinal ChemistryAnticancer AgentSelective PARP inhibitor; enhances chemotherapy efficacy
Antimicrobial AgentEffective against multiple bacterial strains; superior to ampicillin
NeuroprotectionPotential to reduce oxidative stress in neurodegenerative models
Organic SynthesisBuilding Block for Complex MoleculesVersatile precursor for synthesizing heterocycles

Wirkmechanismus

Biologische Aktivität

7-Iodo-2,3-dihydro-1H-isoindol-1-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

Chemical Formula : C9_9H8_8INO

Molecular Weight : 245.07 g/mol

The compound features an isoindole structure, which is known for its ability to interact with various biological targets due to the presence of the iodine atom, which can enhance its reactivity and binding affinity.

Anticancer Properties

Research indicates that 7-iodo-2,3-dihydro-1H-isoindol-1-one exhibits notable anticancer activity. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast cancer and leukemia cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.2Induction of apoptosis
K562 (Leukemia)12.5Cell cycle arrest at G2/M phase
A549 (Lung Cancer)18.0Inhibition of proliferation

Anti-inflammatory Effects

In addition to its anticancer properties, 7-iodo-2,3-dihydro-1H-isoindol-1-one has demonstrated anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases.

The mechanism through which 7-iodo-2,3-dihydro-1H-isoindol-1-one exerts its biological effects involves several pathways:

  • Receptor Interaction : The compound may interact with specific receptors involved in cell signaling pathways related to apoptosis and inflammation.
  • Enzyme Inhibition : It has been reported to inhibit certain enzymes that play a role in cancer progression and inflammation, such as cyclooxygenase (COX) enzymes.
  • Oxidative Stress Modulation : The compound can modulate oxidative stress levels within cells, thereby influencing cell survival and death mechanisms.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of 7-iodo-2,3-dihydro-1H-isoindol-1-one:

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against various cancer cell lines. The results indicated that it significantly reduced cell viability through apoptosis induction ( ).

Study 2: Anti-inflammatory Activity

Research conducted on macrophage cell lines demonstrated that treatment with 7-iodo-2,3-dihydro-1H-isoindol-1-one led to decreased levels of TNF-alpha and IL-6 production, supporting its use as an anti-inflammatory agent ().

Study 3: Neuroprotective Effects

In animal models of ischemic stroke, this compound exhibited neuroprotective effects by reducing infarct size and improving neurological outcomes. It was found to enhance cerebral blood flow and reduce oxidative stress ( ).

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of 7-iodo-2,3-dihydro-1H-isoindol-1-one:

Parameter Value
AbsorptionRapid
BioavailabilityHigh
MetabolismPrimarily hepatic via cytochrome P450 enzymes
Elimination Half-lifeApproximately 4 hours

Eigenschaften

IUPAC Name

7-iodo-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INO/c9-6-3-1-2-5-4-10-8(11)7(5)6/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKGKJNTMJUXMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)I)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677263
Record name 7-Iodo-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866766-96-3
Record name 7-Iodo-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-iodo-2,3-dihydro-1H-isoindol-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In a similar manner to Step 4 of Example 140, a mixture of 7-amino-4-methylisoindolinone and 7-aminoisoindolinone (10/1, 57.4 mg, 0.357 mmol) was dissolved in acetonitrile (4.6 mL), and the solution was treated with potassium iodide (78 mg, 0.47 mmol), copper iodide (90 mg, 0.47 mmol), iodine (120 mg, 0.471 mmol) and tert-butyl nitrate (0.128 mL, 1.07 mmol), followed by purification by preparative thin-layer chromatography (chloroform/acetonitrile=5/1) to obtain a mixture of 7-iodo-4-methylisoindolinone and 7-iodoisoindolinone (44.8 mg, ratio 10/1, yield 50%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
57.4 mg
Type
reactant
Reaction Step One
Quantity
78 mg
Type
reactant
Reaction Step Two
Quantity
120 mg
Type
reactant
Reaction Step Two
Quantity
0.128 mL
Type
reactant
Reaction Step Two
Quantity
90 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.6 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Methyl 2-iodo-6-methylbenzoate (I58) (2.00 g, 7.245 mmol) and NBS (1.418 g, 7.969 mmol) were stirred in chlorobenzene (50 mL) and benzoyl peroxide (75% w/w, 0.234 g, 0.724 mmol) was added. The reaction was stirred at 90° C. for 18 hours, cooled to room temperature, filtered and the precipitate was washed with cyclohexane (4×10 mL). The combined filtrates were evaporated, and the resulting brown oil was diluted with THF (50 mL). Aqueous ammonia solution (20 mL) was added, and the mixture was stirred vigorously for 17 hours. The mixture was diluted with water (20 mL) and the THF was removed in vacuo. DCM (150 mL) was added, the layers were separated and the aqueous layer was extracted with DCM (2×100 mL), the combined organics were washed with brine (100 mL), dried (MgSO4) and filtered. Silica gel was added and the volatiles were removed in vacuo to give the crude material absorbed onto silica gel. The material was purified by silica gel chromatography (Biotage Isolera, 40 g Si cartridge, 0-100% EtOAc in petroleum benzine 40-60° C., then 0-20% methanol in EtOAc) to give the title compound (I59) (0.757 g, 40% yield) as a beige solid; 1H NMR (400 MHz, CDCl3) δ 7.93 (dd, J=7.8, 0.7 Hz, 1H), 7.46 (dd, J=7.5, 0.8 Hz, 1H), 7.26-7.21 (m, 1H), 7.10 (br s, 1H), 4.37 (d, J=0.6 Hz, 2H). LCMS Method C: rt 5.06 min; m/z 260.0 [M+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1.418 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.234 g
Type
reactant
Reaction Step Two
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-iodo-2,3-dihydro-1H-isoindol-1-one
Reactant of Route 2
7-iodo-2,3-dihydro-1H-isoindol-1-one
Reactant of Route 3
7-iodo-2,3-dihydro-1H-isoindol-1-one
Reactant of Route 4
7-iodo-2,3-dihydro-1H-isoindol-1-one
Reactant of Route 5
7-iodo-2,3-dihydro-1H-isoindol-1-one
Reactant of Route 6
Reactant of Route 6
7-iodo-2,3-dihydro-1H-isoindol-1-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.